molecular formula C16H27NO2S2 B4538129 N-cyclododecylthiophene-2-sulfonamide

N-cyclododecylthiophene-2-sulfonamide

Cat. No.: B4538129
M. Wt: 329.5 g/mol
InChI Key: UUPVJQQEADGWQA-UHFFFAOYSA-N
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Description

N-cyclododecylthiophene-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound features a cyclododecyl group attached to the nitrogen atom and a thiophene ring attached to the sulfonyl group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecylthiophene-2-sulfonamide typically involves the reaction of cyclododecylamine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Cyclododecylamine + Thiophene-2-sulfonyl chloride → this compound + HCl

The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-cyclododecylthiophene-2-sulfonamide undergoes several types of chemical reactions, including:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The sulfonamide group can be reduced to form amines.
  • Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Major Products:

Scientific Research Applications

N-cyclododecylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclododecylthiophene-2-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-cyclododecylthiophene-2-sulfonamide is unique due to its cyclododecyl group, which imparts different physical and chemical properties compared to other sulfonamides. This structural feature may enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .

Properties

IUPAC Name

N-cyclododecylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2S2/c18-21(19,16-13-10-14-20-16)17-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15,17H,1-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPVJQQEADGWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclododecylthiophene-2-sulfonamide
Reactant of Route 2
N-cyclododecylthiophene-2-sulfonamide
Reactant of Route 3
N-cyclododecylthiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-cyclododecylthiophene-2-sulfonamide
Reactant of Route 5
N-cyclododecylthiophene-2-sulfonamide
Reactant of Route 6
N-cyclododecylthiophene-2-sulfonamide

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